
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid, commonly referred to as 4-BPA, is an organic compound with a wide range of applications in research and industry. It is a synthetic aromatic compound that is used as a building block in the synthesis of various compounds. 4-BPA has a wide range of biological activities and is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other materials. It is also used as a starting material in the synthesis of other compounds, such as polymers and polymersized materials.
Applications De Recherche Scientifique
1. Antioxidant Agent Development
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has been utilized in the development of antioxidant agents. In a study by Mateev et al. (2022), derivatives of this compound demonstrated significant radical scavenging properties, outperforming established antioxidants like Trolox. This indicates its potential as a lead compound in antioxidant agent development (Mateev, Georgieva, & Zlatkov, 2022).
2. Catalysis in Organic Reactions
The compound has also been identified as an effective ligand in Cu-catalyzed monoarylation reactions of anilines with aryl iodides and bromides, as demonstrated by Altman, Anderson, and Buchwald (2008). This application showcases its utility in facilitating various chemical reactions in organic chemistry (Altman, Anderson, & Buchwald, 2008).
3. Synthesis of Pyrrole Derivatives
It is also integral in synthesizing various pyrrole derivatives. For example, Patel, Patel, and Shah (2012) synthesized 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, indicating the compound's role in the creation of new molecules with potential biological activities (Patel, Patel, & Shah, 2012).
Safety and Hazards
Orientations Futures
The potential biological activities of pyrrole derivatives make them interesting targets for future research. Studies could be conducted to determine the compound’s biological activity and mechanism of action, and if favorable results are obtained, the compound could be further optimized and potentially developed into a new drug .
Mécanisme D'action
Target of Action
Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Mode of Action
In the context of SM cross-coupling, the 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid would likely interact with its target through a series of steps. First, an oxidative addition occurs with the electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Then, a transmetalation occurs with the nucleophilic organic group, which is transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely applied in carbon–carbon bond forming reactions and is known for its mild and functional group tolerant reaction conditions . The downstream effects of this reaction would depend on the specific context in which the compound is used.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which the compound is used. In the context of SM cross-coupling, the compound would facilitate the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s action.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCUPCSGIKYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


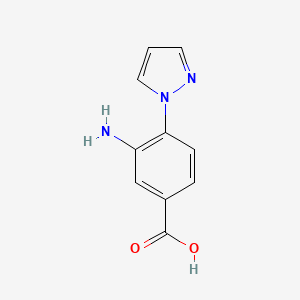
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)


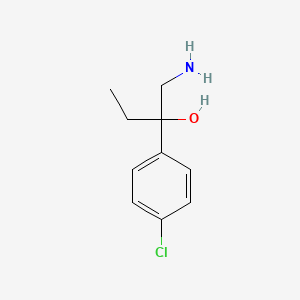
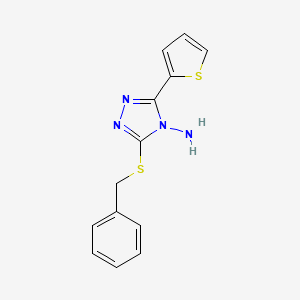
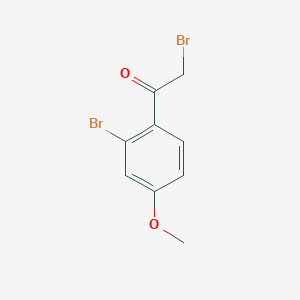

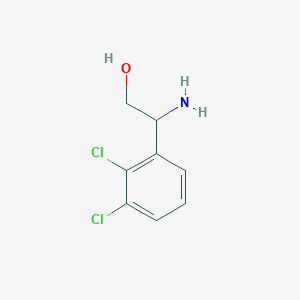

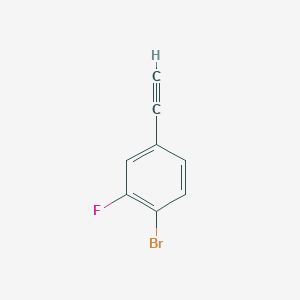
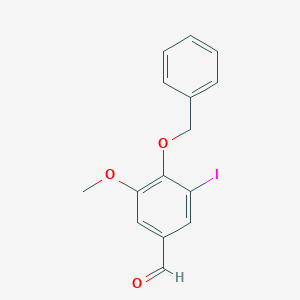
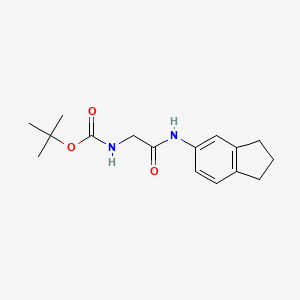
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)
